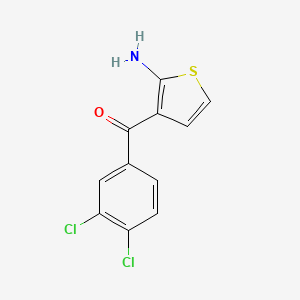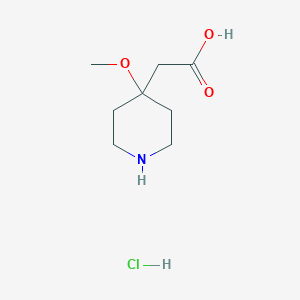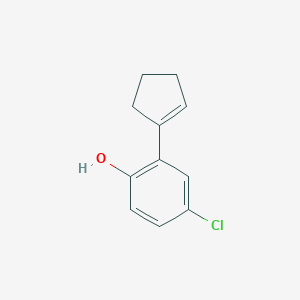
4-Chloro-2-(cyclopent-1-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(cyclopent-1-en-1-yl)phenol is an organic compound characterized by a phenolic group substituted with a chlorine atom and a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclopent-1-en-1-yl)phenol typically involves the reaction of 4-chlorophenol with cyclopent-1-ene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or ferric chloride, which facilitates the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-(cyclopent-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentyl derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like diethylamine or morpholine under mild conditions (e.g., methanol, 20°C).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclopentyl derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-2-(cyclopent-1-en-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(cyclopent-1-en-1-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. The chlorine atom and cyclopentene ring contribute to the compound’s reactivity and specificity in targeting certain enzymes or receptors.
Comparación Con Compuestos Similares
- 4-Chloro-2-(cyclopent-1-en-1-yl)-1-fluorobenzene
- 2-Chloro-4-(cyclopent-1-en-1-yl)-1-phenoxybenzene
Comparison: 4-Chloro-2-(cyclopent-1-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C11H11ClO |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
4-chloro-2-(cyclopenten-1-yl)phenol |
InChI |
InChI=1S/C11H11ClO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h3,5-7,13H,1-2,4H2 |
Clave InChI |
DGTAEGZZEVMBCP-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)
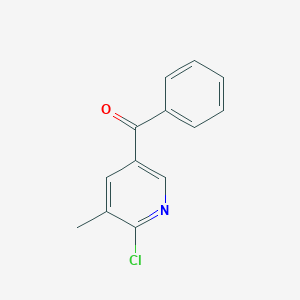
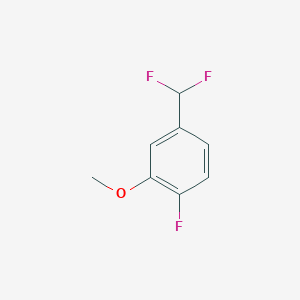
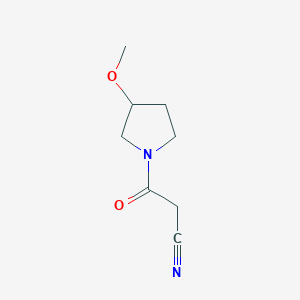
![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
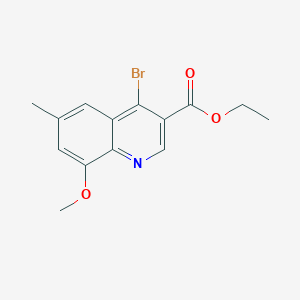

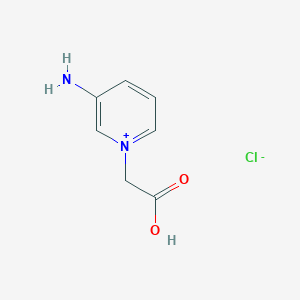
![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)

![Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15228608.png)
![tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)
